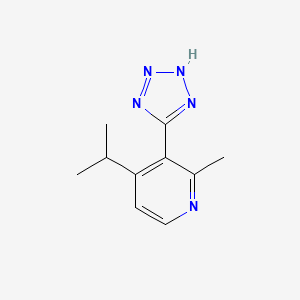
4-isopropyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine and tetrazole derivatives generally involves strategies such as cycloaddition reactions, nucleophilic substitutions, and the use of organometallic reagents. A common approach for synthesizing pyridine derivatives involves reactions starting from pyridine nitriles or related precursors. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized pyridine derivatives through domino 1,3-dipolar cycloaddition and elimination reactions (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The structure of pyridine and tetrazole derivatives is characterized by the presence of aromatic and heterocyclic rings, which contribute to the chemical stability and reactivity of these compounds. X-ray crystallography and spectroscopic methods are often employed to elucidate their molecular structure. For example, complexes based on pyridine-tetrazole-acetic acid have shown diverse coordination architectures, highlighting the structural versatility of these compounds (Guo et al., 2016).
Chemical Reactions and Properties
Pyridine and tetrazole derivatives participate in a wide range of chemical reactions, including cycloadditions, substitutions, and metal-catalyzed cross-coupling reactions. These reactions are often utilized to further functionalize the compounds or to incorporate them into more complex molecules. For instance, the formation of pyridine-substituted triorganostannyltetrazoles through cycloaddition methods showcases the chemical reactivity of these derivatives (Bhandari et al., 2000).
Applications De Recherche Scientifique
Photophysical and Electrochemical Properties
A study by Stagni et al. (2008) focused on the synthesis and physical chemical characterization of a class of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. They found a wide span of redox and emission properties influenced by the nature of the ancillary tetrazolate ligand, suggesting potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Synthesis of Functionalized Compounds
Ruano et al. (2005) synthesized alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, providing a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This implies the potential for creating a variety of chemically diverse structures based on the tetrazol-5-yl)pyridine unit (Ruano et al., 2005).
Novel Heterocyclic System Development
Bliznets et al. (2004) described the conversion of 2-methyl-3-cyanopyridines into 2-azidomethyl derivatives, leading to a novel heterocyclic system containing a 3-(tetrazol-5-yl)pyridine unit. This indicates its role in developing new chemical structures with potential applications in various fields of chemistry (Bliznets et al., 2004).
Metal Coordination Studies
Bond et al. (2012) investigated the coordination reactions of isomeric pyridyl-tetrazole ligands with various metals, resulting in strongly colored solids with high-spin metal centers. The study highlighted the potential of these ligands in developing metal-organic frameworks and other coordination compounds (Bond et al., 2012).
Luminescence Properties in Coordination Compounds
Guo et al. (2016) explored the luminescence properties of coordination compounds using pyridine-tetrazole-carboxylate ligands. They found that isomers of these ligands led to different structural and luminescent properties, suggesting their use in developing materials with specific light-emitting characteristics (Guo et al., 2016).
Structural Analysis of Derivatives
Ershov et al. (2023) synthesized and analyzed the structure of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, using various spectroscopic techniques. This work emphasizes the importance of structural analysis in understanding the properties and potential applications of tetrazol-5-yl)pyridine derivatives (Ershov et al., 2023).
Propriétés
IUPAC Name |
2-methyl-4-propan-2-yl-3-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6(2)8-4-5-11-7(3)9(8)10-12-14-15-13-10/h4-6H,1-3H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJEEWYSOFTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NNN=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)


![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)